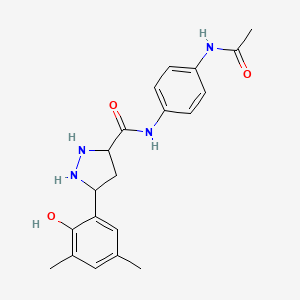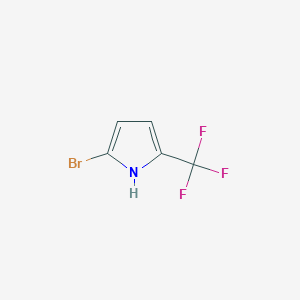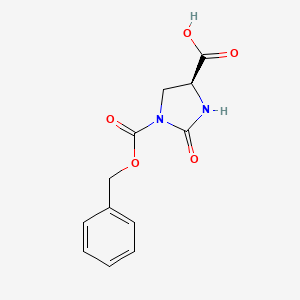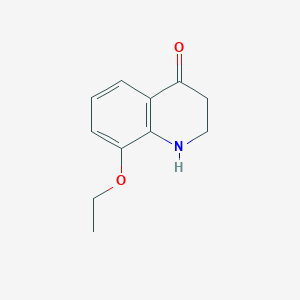![molecular formula C38H34NO4P B12112172 (11bS)-N,N-Bis[(S)-(+)-1-(2-methoxyphenyl)ethyl]dinaphtho[2,1-d](/img/structure/B12112172.png)
(11bS)-N,N-Bis[(S)-(+)-1-(2-methoxyphenyl)ethyl]dinaphtho[2,1-d
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11bR)-N,N-Bis[®-(-)-1-(2-methoxyphenyl)ethyl]dinaphtho[2,1-d] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dinaphtho[2,1-d] core, which is a fused ring system, and two N,N-bis[®-(-)-1-(2-methoxyphenyl)ethyl] groups attached to it. The presence of methoxyphenyl groups adds to its chemical versatility and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11bR)-N,N-Bis[®-(-)-1-(2-methoxyphenyl)ethyl]dinaphtho[2,1-d] typically involves multi-step organic synthesis techniques. The initial steps often include the preparation of the dinaphtho[2,1-d] core through cyclization reactions. Subsequent steps involve the introduction of the N,N-bis[®-(-)-1-(2-methoxyphenyl)ethyl] groups via nucleophilic substitution reactions. Common reagents used in these steps include organolithium reagents, Grignard reagents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(11bR)-N,N-Bis[®-(-)-1-(2-methoxyphenyl)ethyl]dinaphtho[2,1-d] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Organolithium reagents, Grignard reagents, and various halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(11bR)-N,N-Bis[®-(-)-1-(2-methoxyphenyl)ethyl]dinaphtho[2,1-d] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (11bR)-N,N-Bis[®-(-)-1-(2-methoxyphenyl)ethyl]dinaphtho[2,1-d] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of methoxyphenyl groups allows for interactions with hydrophobic pockets in proteins, influencing their function. Additionally, the compound may participate in redox reactions, affecting cellular pathways and signaling.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Phenolic Compounds: Compounds with hydroxyl groups attached to aromatic rings, known for their antioxidant properties.
Uniqueness
(11bR)-N,N-Bis[®-(-)-1-(2-methoxyphenyl)ethyl]dinaphtho[2,1-d] is unique due to its dinaphtho[2,1-d] core and the presence of methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C38H34NO4P |
|---|---|
Molecular Weight |
599.7 g/mol |
IUPAC Name |
N,N-bis[1-(2-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
InChI |
InChI=1S/C38H34NO4P/c1-25(29-15-9-11-19-33(29)40-3)39(26(2)30-16-10-12-20-34(30)41-4)44-42-35-23-21-27-13-5-7-17-31(27)37(35)38-32-18-8-6-14-28(32)22-24-36(38)43-44/h5-26H,1-4H3 |
InChI Key |
SCPIPBUVJMWXLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1OC)N(C(C)C2=CC=CC=C2OC)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R,4S,5R)-2-{6-amino-2-[(3,3,3-trifluoropropyl)sulfanyl]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12112092.png)





![2-{[(4-Ethylphenoxy)acetyl]amino}benzamide](/img/structure/B12112125.png)

![2-(4-Chlorophenyl)benzo[d]oxazol-6-amine](/img/structure/B12112142.png)




